2-(5-Ethylpiperidin-2-yl)ethan-1-amine
CAS No.:
Cat. No.: VC20400518
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H20N2 |
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Molecular Weight | 156.27 g/mol |
IUPAC Name | 2-(5-ethylpiperidin-2-yl)ethanamine |
Standard InChI | InChI=1S/C9H20N2/c1-2-8-3-4-9(5-6-10)11-7-8/h8-9,11H,2-7,10H2,1H3 |
Standard InChI Key | AXUPYWXAAIMZAZ-UHFFFAOYSA-N |
Canonical SMILES | CCC1CCC(NC1)CCN |
Introduction
Chemical Structure and Molecular Characteristics
Table 1: Calculated Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₂₀N₂ |
Molecular Weight | 156.27 g/mol |
Hydrogen Bond Donors | 1 (NH₂ group) |
Hydrogen Bond Acceptors | 2 (piperidine N, NH₂) |
Topological Polar SA | 38.3 Ų |
XLogP3-AA | 1.8 (estimated) |
These values derive from computational models (e.g., ChemAxon) and analogies to structurally related amines .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Plausible routes to 2-(5-Ethylpiperidin-2-yl)ethan-1-amine include:
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Reductive Amination: Condensation of 5-ethylpiperidin-2-one with ethylene diamine under catalytic hydrogenation.
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Nucleophilic Substitution: Reaction of 2-chloro-5-ethylpiperidine with excess ammonia or ethylamine.
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Grignard Addition: Coupling of a piperidine-derived Grignard reagent with a protected aminoaldehyde, followed by deprotection.
A synthesis analogous to the dynamic kinetic resolution (DKR) method reported for (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine could be adapted. This approach would involve:
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Formation of a ketone intermediate via Weinreb amide chemistry.
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Reduction to the alcohol, mesylation, and amination.
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Chiral resolution using enantioselective catalysts.
Table 2: Hypothetical Synthesis Protocol Based on
Step | Reaction | Reagents/Conditions | Yield (Projected) |
---|---|---|---|
1 | Ketone Formation | TMPMgCl·LiCl, THF, -20°C | 50% |
2 | NaBH₄ Reduction | MeOH, 0°C → RT | 95% |
3 | Mesylation | MsCl, Et₃N, DCM | >99% |
4 | Amination | NH₄OH, Parr reactor, 60°C | 54% |
5 | Chiral Resolution | N-Acetyl-d-leucine, toluene | 63% |
This route avoids chromatographic purification, enhancing scalability .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound is expected to exhibit:
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Solubility: Miscible with polar aprotic solvents (DMSO, DMF), partially soluble in water (logP ≈ 1.8), and insoluble in alkanes.
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Stability: Susceptible to oxidation at the amine group; recommended storage under inert gas (N₂ or Ar) at 2–8°C .
Spectroscopic Fingerprints
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¹H NMR (CDCl₃, 400 MHz): δ 1.0 (t, 3H, -CH₂CH₃), 1.5–1.7 (m, 4H, piperidine CH₂), 2.3–2.5 (m, 2H, NCH₂), 2.7 (q, 2H, -CH₂NH₂).
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 2800–3000 cm⁻¹ (C-H aliphatic), 1600 cm⁻¹ (C-N bend).
These projections align with spectra of 2-(4-methylpiperazin-1-yl)ethan-1-amine , adjusted for structural differences.
Hazard | Precautionary Measures |
---|---|
Skin Contact | Immediate washing with soap/water; remove contaminated clothing |
Inhalation | Move to fresh air; administer oxygen if breathing impaired |
Fire | Use dry chemical, CO₂, or alcohol-resistant foam |
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